REACTION_CXSMILES
|
[CH:1]1([N:5]2C[CH2:9][N:8](C([C@@H]3C[C@H]3C3C=C(C=CC=3)C(N)=O)=O)[C@@H:7](C)[CH2:6]2)[CH2:4][CH2:3][CH2:2]1.[C:26](O)([C:28](F)(F)F)=O.[CH2:33](Cl)Cl>>[CH:1]1([N:5]2[CH2:6][CH2:7][NH:8][CH2:9][C:28]2([CH3:26])[CH3:33])[CH2:4][CH2:3][CH2:2]1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude title compound was used in the next step without purification
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
C1(CCC1)N1C(CNCC1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |